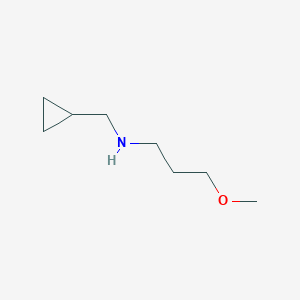
4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine
Overview
Description
“4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine” is a heterocyclic compound that belongs to the class of pyrimidines. It has a molecular weight of 219.67 . The compound is typically in powder form .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-6-ethyl-2-(2-pyridinyl)pyrimidine . The InChI code is 1S/C11H10ClN3/c1-2-8-7-10(12)15-11(14-8)9-5-3-4-6-13-9/h3-7H,2H2,1H3 .Chemical Reactions Analysis
The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is important in the synthesis of 4,6-disubstituted pyrimidines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.67 . It is typically in powder form and is stored at room temperature .Scientific Research Applications
Structural and Optical Exploration
4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, as part of the broader category of pyrimidine derivatives, has been extensively studied for its structural and optical properties. Research highlights the importance of pyrimidine rings due to their presence in DNA and RNA, indicating a wide range of potential applications in medicine and nonlinear optics (NLO). One study focusing on thiopyrimidine derivatives explored the nonlinear optical analysis, confirming the NLO character of these molecules, especially recommended for optoelectronic high-tech applications (Hussain et al., 2020).
Synthesis and Mass Spectrometry
The synthesis of di- and tricationic pyridinium substituted pyrimidines showcases the versatility of pyrimidine derivatives, including those structurally related to 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine. Such compounds were characterized using mass spectrometry, furthering understanding of their potential in various scientific applications (Venkatachalam et al., 2002).
Polyheterocyclic Synthesis
The role of pyrimidine derivatives in polyheterocyclic synthesis has been documented, illustrating their use in creating complex heterocyclic structures that could have diverse applications in pharmacology and materials science. This includes the synthesis of various pyrido and thieno derivatives, indicating the flexibility and potential utility of these compounds in developing new materials and drugs (Elneairy et al., 2006).
Novel Pyrimidines Synthesis
Research on the synthesis of novel pyrido and thieno pyrimidines demonstrates the ongoing interest in expanding the library of pyrimidine derivatives for various applications, including antibacterial agents. This further underscores the potential of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine and related compounds in contributing to new solutions in medicine and chemistry (Bakhite et al., 2005).
Antifibrotic Activity
Exploring the biological activities of pyrimidine derivatives, a study evaluated a series of novel 2-(pyridin-2-yl) pyrimidine derivatives against rat hepatic stellate cells, identifying compounds with significant anti-fibrotic activities. This research highlights the therapeutic potential of pyrimidine derivatives in treating fibrosis, demonstrating the broader implications of these compounds in medicinal chemistry (Gu et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-chloro-6-ethyl-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-2-8-7-10(12)15-11(14-8)9-5-3-4-6-13-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNRIBDEYPPKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine | |
CAS RN |
1153411-91-6 | |
| Record name | 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(Hydroxymethyl)piperidin-1-yl]butanoic acid](/img/structure/B1462578.png)
![2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462579.png)



![2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1462586.png)





amine](/img/structure/B1462599.png)